molecular formula C14H15N3O2S2 B6475342 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2640966-13-6

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B6475342
CAS No.: 2640966-13-6
M. Wt: 321.4 g/mol
InChI Key: JYNQVLNYHPCQFZ-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-oxoimidazolidine-1-carboxamide is a compound that features a bithiophene core, which is a structure composed of two thiophene rings connected at the 2-position

Mechanism of Action

Target of Action

It’s known that 2,2’-bithiophene-based compounds have been used in the development of organic field-effect transistors and perovskite solar cells , suggesting their interaction with electronic systems.

Mode of Action

It’s known that 2,2’-bithiophene-based compounds can be used as effective photo-electrocatalysts for the hydrogen evolution reaction . This suggests that the compound might interact with its targets by facilitating electron transfer processes.

Biochemical Pathways

It’s known that 2,2’-bithiophene-based compounds can be involved in photo-electrochemical reactions , suggesting that they might affect pathways related to energy production and electron transfer.

Pharmacokinetics

The compound’s structure suggests that it might have good solubility in organic solvents , which could potentially influence its bioavailability.

Result of Action

It’s known that 2,2’-bithiophene-based compounds can be used in the development of organic field-effect transistors and perovskite solar cells , suggesting that they might influence electronic properties at the molecular level.

Action Environment

It’s known that 2,2’-bithiophene-based compounds can be used in the development of organic field-effect transistors and perovskite solar cells , suggesting that their performance might be influenced by factors such as light exposure and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-oxoimidazolidine-1-carboxamide typically involves several steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-oxoimidazolidine-1-carboxamide is unique due to the combination of the bithiophene core and the imidazolidine ring, which imparts distinct electronic, optical, and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-oxo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c18-13(17-8-7-16-14(17)19)15-6-5-10-3-4-12(21-10)11-2-1-9-20-11/h1-4,9H,5-8H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNQVLNYHPCQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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